SID-852843

Description

Properties

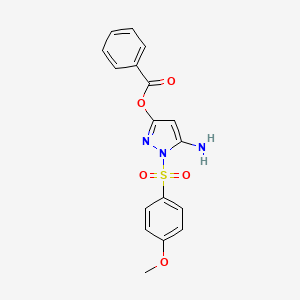

IUPAC Name |

[5-amino-1-(4-methoxyphenyl)sulfonylpyrazol-3-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O5S/c1-24-13-7-9-14(10-8-13)26(22,23)20-15(18)11-16(19-20)25-17(21)12-5-3-2-4-6-12/h2-11H,18H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQICFDBMQBCJDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)OC(=O)C3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349611 |

Source

|

| Record name | Benzoic acid 5-amino-1-(4-methoxy-benzenesulfonyl)-1H-pyrazol-3-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909859-19-4 |

Source

|

| Record name | Benzoic acid 5-amino-1-(4-methoxy-benzenesulfonyl)-1H-pyrazol-3-yl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

SID-852843: A Technical Whitepaper on a Potent West Nile Virus NS2B-NS3 Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

West Nile Virus (WNV), a mosquito-borne flavivirus, continues to pose a significant global public health threat. The absence of approved antiviral therapeutics necessitates the urgent development of novel treatment strategies. The viral NS2B-NS3 protease is an essential enzyme for viral replication, making it a prime target for antiviral drug discovery. This technical guide provides a comprehensive overview of SID-852843, a potent inhibitor of the WNV NS2B-NS3 protease. This document summarizes the available biochemical data, outlines detailed experimental protocols for inhibitor characterization, and presents visualizations of key biological pathways and experimental workflows to support further research and development efforts in the field of anti-flaviviral drug discovery.

Introduction to West Nile Virus and the NS2B-NS3 Protease Target

West Nile Virus is a member of the Flaviviridae family, which also includes other significant human pathogens such as Dengue virus, Zika virus, and Yellow Fever virus. The WNV genome is a single-stranded positive-sense RNA that is translated into a single large polyprotein. This polyprotein is subsequently cleaved by both host and viral proteases to yield functional viral proteins.

The viral NS3 protein is a multifunctional enzyme possessing a serine protease domain at its N-terminus (NS3pro) and helicase, nucleoside triphosphatase, and RNA triphosphatase activities at its C-terminus. The protease activity of NS3 is dependent on its association with the NS2B cofactor. The NS2B-NS3 protease complex is responsible for cleaving the viral polyprotein at several sites, a process that is absolutely essential for the maturation of viral proteins and subsequent viral replication.[1] Therefore, inhibition of the NS2B-NS3 protease represents a key strategy for the development of anti-WNV therapeutics.

SID-852843: A Potent Inhibitor of WNV NS2B-NS3 Protease

SID-852843 has been identified as a potent inhibitor of the WNV NS2B-NS3 protease. Biochemical assays have demonstrated its ability to effectively block the enzymatic activity of this crucial viral enzyme.

Quantitative Data Summary

The primary biochemical parameter available for SID-852843 is its half-maximal inhibitory concentration (IC50) against the WNV NS2B-NS3 protease.

| Parameter | Value | Target | Reference |

| IC50 | 0.105 µM | West Nile Virus NS2B-NS3 Protease | [2][3] |

Further quantitative data, including the inhibition constant (Ki), cell-based antiviral efficacy (EC50), and cytotoxicity (CC50), are not publicly available at the time of this publication. The absence of this information highlights a critical gap in the comprehensive characterization of SID-852843 and underscores the need for further investigation to assess its therapeutic potential.

Experimental Protocols

The following sections describe detailed, generalized methodologies for the key experiments required to characterize inhibitors of the WNV NS2B-NS3 protease, such as SID-852843. These protocols are based on established methods in the field.

WNV NS2B-NS3 Protease Inhibition Assay (FRET-based)

This assay is a common method for identifying and characterizing inhibitors of the WNV NS2B-NS3 protease in a high-throughput format. It relies on the cleavage of a synthetic peptide substrate containing a fluorophore and a quencher.

Principle: In the intact substrate, the fluorescence of the fluorophore is suppressed by the quencher due to Förster Resonance Energy Transfer (FRET). Upon cleavage of the peptide by the protease, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured.

Materials:

-

Purified recombinant WNV NS2B-NS3 protease

-

FRET peptide substrate (e.g., Boc-Gly-Arg-Arg-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 20% glycerol, 0.01% Triton X-100)

-

SID-852843 (or other test compounds) dissolved in DMSO

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of SID-852843 in the assay buffer.

-

Add a fixed volume of the diluted inhibitor or DMSO (vehicle control) to the wells of the microplate.

-

Add the WNV NS2B-NS3 protease solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET peptide substrate to each well.

-

Immediately begin monitoring the increase in fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates).

-

Record fluorescence measurements at regular intervals for a specified duration (e.g., 30-60 minutes).

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based West Nile Virus Antiviral Assay

This assay evaluates the ability of a compound to inhibit WNV replication in a cellular context. Various endpoints can be used, including the measurement of viral RNA, viral protein expression, or the inhibition of virus-induced cytopathic effect (CPE).

Principle: Susceptible host cells are infected with WNV in the presence of the test compound. The extent of viral replication is then quantified and compared to untreated infected cells.

Materials:

-

Vero cells (or other susceptible cell line)

-

West Nile Virus stock of known titer

-

Cell culture medium (e.g., DMEM supplemented with fetal bovine serum)

-

SID-852843 (or other test compounds)

-

Reagents for endpoint analysis (e.g., RNA extraction kits and qPCR reagents, antibodies for immunofluorescence or western blotting, or cell viability reagents like MTT or CellTiter-Glo).

-

96-well cell culture plates

Procedure:

-

Seed Vero cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of SID-852843 in cell culture medium.

-

Remove the growth medium from the cells and add the compound dilutions.

-

Infect the cells with WNV at a pre-determined multiplicity of infection (MOI).

-

Incubate the plates at 37°C in a CO2 incubator for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

-

Perform the chosen endpoint analysis:

-

qPCR: Extract total RNA from the cells and perform quantitative reverse transcription PCR (qRT-PCR) to quantify the levels of WNV genomic RNA.

-

Immunofluorescence: Fix and permeabilize the cells, then stain for a viral protein (e.g., WNV Envelope protein) using a specific primary antibody and a fluorescently labeled secondary antibody. Image the plates using a high-content imager.

-

CPE Inhibition: Assess cell viability using a reagent like MTT or CellTiter-Glo. A reduction in CPE will result in higher cell viability.

-

-

Calculate the percentage of viral inhibition for each compound concentration relative to the untreated virus control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Cytotoxicity Assay

It is crucial to assess whether the antiviral activity of a compound is due to specific inhibition of the virus or to general toxicity to the host cells.

Principle: Uninfected host cells are incubated with the test compound at the same concentrations used in the antiviral assay. Cell viability is then measured to determine the compound's toxicity.

Materials:

-

Vero cells (or the same cell line used in the antiviral assay)

-

Cell culture medium

-

SID-852843 (or other test compounds)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

96-well cell culture plates

Procedure:

-

Seed Vero cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of SID-852843 in cell culture medium.

-

Remove the growth medium from the cells and add the compound dilutions.

-

Incubate the plates at 37°C in a CO2 incubator for the same duration as the antiviral assay (e.g., 48-72 hours).

-

Measure cell viability using a suitable reagent according to the manufacturer's instructions.

-

Calculate the percentage of cytotoxicity for each compound concentration relative to the untreated cell control.

-

Plot the percentage of cytotoxicity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the 50% cytotoxic concentration (CC50).

-

The selectivity index (SI) can then be calculated as the ratio of CC50 to EC50 (SI = CC50/EC50). A higher SI value indicates a more favorable safety profile.

Visualizations

The following diagrams illustrate key concepts related to the WNV NS2B-NS3 protease and the experimental workflow for its inhibition.

Caption: WNV Polyprotein Processing by NS2B-NS3 Protease.

Caption: Experimental Workflow for Inhibitor Characterization.

Caption: Mechanism of WNV NS2B-NS3 Protease Inhibition.

Conclusion and Future Directions

SID-852843 has been identified as a potent inhibitor of the West Nile Virus NS2B-NS3 protease with a promising IC50 value in the sub-micromolar range. However, a comprehensive understanding of its potential as a therapeutic agent is currently limited by the lack of publicly available data on its cellular activity, cytotoxicity, and selectivity.

Future research should focus on:

-

Determining the Ki value and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

-

Evaluating the antiviral activity of SID-852843 in various cell lines using different WNV strains.

-

Assessing the cytotoxicity of SID-852843 to determine its therapeutic window.

-

Profiling the selectivity of SID-852843 against other viral and host cell proteases to predict potential off-target effects.

-

Conducting structure-activity relationship (SAR) studies to optimize the potency and drug-like properties of this chemical scaffold.

The information and protocols provided in this technical guide are intended to facilitate these future investigations and contribute to the development of effective antiviral therapies for West Nile Virus infection.

References

Discovery and initial characterization of SID-852843

A comprehensive search of publicly available scientific databases and literature has yielded no information on a compound designated SID-852843.

Attempts to retrieve data on the discovery, chemical structure, biological activity, or mechanism of action for SID-852843 have been unsuccessful. Searches of prominent chemical and biological databases, including PubChem, returned no direct matches for this identifier. The search results did, however, return information for compounds with similar, but not identical, Substance IDs (SIDs), such as SID 8152843 (related to Oxprenolol) and SID 582843 (related to Acetylpseudotropine), confirming that the search functionality is operational but that the specific identifier is not present in these public repositories.[1][2]

It is possible that SID-852843 is an internal or proprietary identifier used within a specific research institution or company and that information related to it has not been disclosed to the public. Alternatively, it may be a typographical error.

Without any foundational information about SID-852843, it is not possible to generate the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. Further progress would require a valid and publicly documented compound identifier.

References

An In-depth Technical Guide on the Biological Target and Pathway Analysis of SID-852843

For Researchers, Scientists, and Drug Development Professionals

Introduction

SID-852843 has been identified as a potent inhibitor of the West Nile Virus (WNV) NS2B-NS3 proteinase, a critical enzyme in the viral replication cycle. This document provides a comprehensive technical overview of the biological target of SID-852843, its mechanism of action, the associated signaling pathway, and detailed experimental protocols for its characterization.

Biological Target: West Nile Virus NS2B-NS3 Protease

The primary biological target of SID-852843 is the WNV NS2B-NS3 protease. This enzyme is a heterodimeric complex formed by the non-structural proteins NS2B and NS3. The N-terminal one-third of the NS3 protein contains the serine protease domain, while the C-terminal region possesses RNA helicase and NTPase/RTPase activities. The NS2B protein acts as a crucial cofactor, wrapping around the NS3 protease domain to induce its active conformation. This protease is essential for the proteolytic processing of the WNV polyprotein, a large precursor protein translated from the viral RNA genome. Disruption of this protease activity is lethal for virus replication, making it an attractive target for antiviral drug development.

Signaling Pathway: WNV Polyprotein Processing

The WNV genome is translated into a single polyprotein that must be cleaved by both host and viral proteases to yield functional viral proteins. The NS2B-NS3 protease is responsible for multiple cleavages within the viral polyprotein, liberating structural and non-structural proteins necessary for viral replication and the assembly of new virus particles[1].

The known cleavage sites for the WNV NS2B-NS3 protease within the polyprotein are located at the junctions of NS2A/NS2B, NS2B/NS3, NS3/NS4A, and NS4B/NS5. The protease recognizes and cleaves after dibasic amino acid residues, with a preference for Arginine (Arg) and Lysine (Lys) at the P1 and P2 positions.

Mechanism of Action of SID-852843:

SID-852843 acts as an inhibitor of the WNV NS2B-NS3 protease, thereby preventing the processing of the viral polyprotein. By blocking the active site of the enzyme, SID-852843 prevents the cleavage of essential viral proteins, ultimately halting the viral replication cascade.

Caption: WNV polyprotein processing by NS2B-NS3 protease and inhibition by SID-852843.

Quantitative Data

The inhibitory activity of SID-852843 against WNV NS2B-NS3 proteinase has been quantified, with the key parameter summarized in the table below.

| Compound | Target | Parameter | Value |

| SID-852843 | West Nile Virus NS2B-NS3 Proteinase | IC50 | 0.105 µM[2] |

Experimental Protocols

The following is a detailed methodology for a representative dose-response confirmation assay for inhibitors of WNV NS2B-NS3 proteinase, based on the principles of fluorescence resonance energy transfer (FRET) and information from the PubChem BioAssay for SID-852843 (AID 653)[3].

Assay Principle:

This biochemical assay measures the ability of a compound to inhibit the proteolytic activity of the WNV NS2B-NS3 protease. The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The level of fluorescence is directly proportional to the protease activity.

Materials and Reagents:

-

Enzyme: Recombinant WNV NS2B-NS3 protease

-

Substrate: A FRET-based peptide substrate for WNV NS2B-NS3 protease (e.g., Ac-Lys-Arg-Arg-AMC)

-

Assay Buffer: 50 mM Tris-HCl, pH 8.5, 10% Glycerol, 0.01% Triton X-100

-

Compound: SID-852843 dissolved in DMSO

-

Control Inhibitor: A known inhibitor of WNV NS2B-NS3 protease (e.g., aprotinin)

-

Microplates: 384-well, black, low-volume plates

Experimental Workflow:

Caption: Workflow for WNV NS2B-NS3 protease inhibition assay.

Detailed Procedure:

-

Compound Plating:

-

Prepare serial dilutions of SID-852843 in DMSO.

-

Using an acoustic dispenser, transfer nanoliter volumes of the compound dilutions to the 384-well assay plates.

-

Include wells for positive control (no enzyme), negative control (DMSO vehicle), and a reference inhibitor.

-

-

Enzyme Addition:

-

Prepare a solution of WNV NS2B-NS3 protease in assay buffer to the desired final concentration.

-

Dispense the enzyme solution into all wells of the assay plate except for the positive control wells.

-

-

Pre-incubation:

-

Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the compound to interact with the enzyme.

-

-

Substrate Addition and Signal Detection:

-

Prepare a solution of the FRET peptide substrate in assay buffer to the desired final concentration.

-

Dispense the substrate solution into all wells to initiate the enzymatic reaction.

-

Immediately place the plate in a fluorescence plate reader.

-

Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex: 380 nm, Em: 460 nm for AMC).

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each well from the linear phase of the fluorescence increase.

-

Normalize the data to the negative (100% activity) and positive (0% activity) controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

-

Conclusion

SID-852843 is a confirmed inhibitor of the West Nile Virus NS2B-NS3 protease. Its ability to disrupt the essential polyprotein processing pathway of the virus underscores its potential as a lead compound for the development of novel antiviral therapeutics against West Nile Virus infection. The provided data and protocols offer a solid foundation for further research and development efforts in this area.

References

In-Depth Technical Guide: SID-852843 (3-Acetylpseudotropine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of SID-852843, identified as 3-Acetylpseudotropine. This compound belongs to the tropane alkaloid class, a group of naturally occurring compounds known for their wide range of physiological effects and therapeutic applications. Tropane alkaloids, primarily found in the Solanaceae plant family, are characterized by their distinctive bicyclic [3.2.1] nitrogenous ring structure. 3-Acetylpseudotropine is an ester of pseudotropine, a stereoisomer of tropine. The pharmacological activity of tropane alkaloids is predominantly attributed to their interaction with muscarinic acetylcholine receptors. This document collates available data on 3-Acetylpseudotropine, including its chemical identity, physicochemical properties, and its role within the broader context of tropane alkaloid biosynthesis and pharmacology.

Chemical Structure and Identity

The identifier SID-852843 appears to be a typographical error in chemical databases. The most plausible corresponding compound, based on structural similarity and database cross-referencing, is 3-Acetylpseudotropine. This compound is also referred to as 3-Acetyltropine in some databases, with PubChem Compound ID (CID) 10559369.[1]

Table 1: Chemical Identification of 3-Acetylpseudotropine

| Identifier | Value |

| Compound Name | 3-Acetylpseudotropine |

| Synonyms | 3-Acetyltropine, O-acetyltropine |

| PubChem CID | 10559369 |

| IUPAC Name | [(1R,3s,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] acetate |

| SMILES | CC(=O)O[C@H]1C[C@@H]2CC--INVALID-LINK--N2C |

| Molecular Formula | C10H17NO2 |

| Molecular Weight | 183.25 g/mol |

2D Structure:

Physicochemical Properties

Quantitative experimental data for the physicochemical properties of 3-Acetylpseudotropine are limited. The following table summarizes computed properties available from public databases.

Table 2: Computed Physicochemical Properties of 3-Acetylpseudotropine

| Property | Value |

| Molecular Weight | 183.25 g/mol |

| XLogP3 | 1.3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 183.125928785 |

| Monoisotopic Mass | 183.125928785 |

| Topological Polar Surface Area | 29.5 Ų |

| Heavy Atom Count | 13 |

| Formal Charge | 0 |

| Complexity | 203 |

Pharmacological Properties and Mechanism of Action

As a tropane alkaloid, 3-Acetylpseudotropine is predicted to act as an anticholinergic agent. The primary mechanism of action for this class of compounds is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs). By blocking the binding of the neurotransmitter acetylcholine to these receptors, tropane alkaloids inhibit parasympathetic nerve impulses.

There are five subtypes of muscarinic receptors (M1-M5), and the specific binding affinity of 3-Acetylpseudotropine for each subtype is not well-documented. The overall physiological effects of such antagonism can include increased heart rate, relaxation of smooth muscles, and a decrease in secretions. The central nervous system can also be affected, potentially leading to psychoactive effects.

Biosynthesis of Tropane Alkaloids

3-Acetylpseudotropine is a downstream product in the biosynthetic pathway of tropane alkaloids. The core tropane skeleton is derived from the amino acid ornithine. The following diagram illustrates the key steps leading to the formation of pseudotropine and its subsequent acetylation.

References

Preliminary Antiviral Effects of SID-852843: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SID-852843 has been identified as a potent inhibitor of the West Nile Virus (WNV) NS2B-NS3 protease, a critical enzyme in the viral replication cycle. This technical guide provides a comprehensive overview of the preliminary findings on the antiviral effects of SID-852843, including its inhibitory activity, the experimental protocol used for its characterization, and the putative mechanism of action. The information presented herein is compiled from publicly available data to support further research and development of this compound as a potential therapeutic agent against West Nile Virus.

Core Data Presentation

The primary quantitative data available for SID-852843 is its half-maximal inhibitory concentration (IC50) against the WNV NS2B-NS3 proteinase. This data is summarized in the table below.

| Compound ID | Target | Assay Type | IC50 (µM) | Source |

| SID-852843 | West Nile Virus (WNV) NS2B-NS3 Proteinase | Biochemical Protease Inhibition Assay | 0.105 | PubChem BioAssay |

Mechanism of Action: Inhibition of WNV Polyprotein Processing

The antiviral activity of SID-852843 is attributed to its direct inhibition of the WNV NS2B-NS3 protease. This viral enzyme is a chymotrypsin-like serine protease responsible for cleaving the viral polyprotein into individual, functional non-structural proteins that are essential for viral replication and assembly. By binding to the active site of the NS2B-NS3 protease, SID-852843 blocks this proteolytic activity, thereby preventing the maturation of the viral replication complex and ultimately halting viral propagation.

Caption: WNV NS2B-NS3 Protease Inhibition by SID-852843.

Experimental Protocols

The inhibitory activity of SID-852843 was determined through a high-throughput screening (HTS) biochemical assay. The following is a detailed methodology based on typical WNV NS2B-NS3 protease inhibitor screening protocols.

Objective: To identify and characterize inhibitors of WNV NS2B-NS3 protease activity.

Materials:

-

Enzyme: Recombinant WNV NS2B-NS3 protease.

-

Substrate: A fluorogenic peptide substrate, such as Boc-Gly-Arg-Arg-AMC (4-amido-7-methylcoumarin).

-

Test Compound: SID-852843.

-

Assay Buffer: 50 mM Tris-HCl (pH 8.5), 20% glycerol, 0.01% Triton X-100.

-

Control Inhibitor: A known WNV protease inhibitor (e.g., aprotinin).

-

Microplates: 384-well, black, flat-bottom plates.

-

Plate Reader: Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm.

Procedure:

-

Compound Preparation: SID-852843 is serially diluted in DMSO to create a concentration gradient.

-

Assay Plate Preparation:

-

Add 1 µL of the diluted test compound or control to the appropriate wells of the 384-well plate.

-

Add 20 µL of the assay buffer containing the WNV NS2B-NS3 protease to all wells.

-

Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

-

Enzymatic Reaction Initiation:

-

Add 20 µL of the fluorogenic substrate solution to all wells to initiate the reaction.

-

-

Signal Detection:

-

Immediately place the plate in the fluorescence reader.

-

Monitor the increase in fluorescence intensity over time (kinetic read) at 30°C. The cleavage of the AMC group from the peptide substrate by the protease results in a fluorescent signal.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V) from the linear portion of the kinetic curves.

-

Normalize the rates relative to the positive (enzyme + substrate + DMSO) and negative (enzyme + substrate + control inhibitor) controls.

-

Plot the percentage of inhibition versus the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Caption: High-Throughput Screening Experimental Workflow.

Conclusion and Future Directions

The preliminary data for SID-852843 identifies it as a sub-micromolar inhibitor of the West Nile Virus NS2B-NS3 protease. This initial finding warrants further investigation to fully characterize its antiviral potential. Future studies should focus on:

-

Cell-based antiviral assays: To determine the efficacy of SID-852843 in a cellular context and to assess its cytotoxicity.

-

Mechanism of inhibition studies: To elucidate the specific binding mode and kinetics of inhibition.

-

Selectivity profiling: To evaluate the inhibitory activity of SID-852843 against other viral and host cell proteases.

-

Pharmacokinetic studies: To assess the drug-like properties of the compound.

The development of potent and selective inhibitors of the WNV NS2B-NS3 protease, such as SID-852843, represents a promising therapeutic strategy for the treatment of West Nile Virus infections.

The Linchpin of Viral Proliferation: A Technical Guide to the West Nile Virus NS2B-NS3 Protease

For Immediate Release

Brisbane, QLD – November 20, 2025 – In the intricate and often perilous world of virology, understanding the precise mechanisms of viral replication is paramount to developing effective countermeasures. For West Nile Virus (WNV), a mosquito-borne flavivirus that continues to pose a significant global health threat, the NS2B-NS3 protease stands out as a critical enzyme and a prime target for antiviral drug development. This technical guide provides an in-depth exploration of the WNV NS2B-NS3 protease, offering researchers, scientists, and drug development professionals a comprehensive resource on its structure, function, and the methodologies used to study this essential viral component.

Executive Summary

The West Nile Virus NS2B-NS3 protease is a heterodimeric complex essential for the virus's replication cycle. Comprising the non-structural proteins NS2B and NS3, this serine protease is responsible for cleaving the viral polyprotein, a large precursor molecule translated from the viral RNA genome. This cleavage process releases individual structural and non-structural proteins that are vital for the assembly of new virus particles. Disrupting the activity of the NS2B-NS3 protease is lethal to the virus, making it an attractive target for the development of novel antiviral therapies. This guide will delve into the molecular intricacies of this enzyme, presenting key quantitative data, detailed experimental protocols, and visual representations of its function and the workflows used to investigate it.

Structure and Function of the WNV NS2B-NS3 Protease

The WNV NS3 protein possesses both a protease domain at its N-terminus and a helicase domain at its C-terminus. However, the protease domain is only active when it forms a complex with its cofactor, the NS2B protein. A hydrophilic domain of NS2B wraps around the NS3 protease domain, forming the active site and stabilizing its conformation. The catalytic triad, composed of His51, Asp75, and Ser135, is located within the NS3 protease domain and is responsible for the peptide bond hydrolysis.[1][2]

The primary function of the NS2B-NS3 protease is the processing of the WNV polyprotein. Following translation of the viral RNA in the host cell's cytoplasm, the single large polyprotein is anchored in the endoplasmic reticulum membrane. The NS2B-NS3 protease then performs a series of specific cleavages at di-basic residues (e.g., Arg-Arg, Lys-Arg) to release the individual viral proteins.[1][3][4] These cleavage events are crucial for liberating the structural proteins (Capsid, prM, and Envelope) required for virion assembly and the non-structural proteins (including the polymerase NS5 and the protease itself) that form the replication complex.

Quantitative Analysis of NS2B-NS3 Protease Activity

The enzymatic activity of the WNV NS2B-NS3 protease has been characterized using various synthetic peptide substrates that mimic the natural cleavage sites in the viral polyprotein. The kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), provide a measure of the enzyme's efficiency in cleaving these substrates.

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| FRET-based peptide | 3.35 ± 0.31 | 0.0717 ± 0.0016 | 21,400 ± 2000 | [5] |

| Boc-Gly-Lys-Arg-MCA | - | - | Higher than Boc-Gly-Arg-Arg-MCA | |

| Ac-KPGLKR-p-nitroanilide | - | - | - | [6] |

Furthermore, numerous studies have focused on identifying and characterizing inhibitors of the NS2B-NS3 protease. The inhibitory potency is typically quantified by the inhibition constant (Ki), while the efficacy in a cellular context is measured by the half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50).

| Inhibitor | Ki (µM) | EC50 (µM) | CC50 (µM) | Reference |

| Aprotinin | 0.16 | - | - | |

| 4-(guanidinomethyl)-phenylacetyl-Lys-Lys-Arg-NH2 | 0.11 | - | - | [7] |

| Cbz-Lys-Arg-(4-GuPhe)P(OPh)2 | 0.4 | - | - | [8] |

| Compound 17 | 0.4 | Not Reported | Not Reported | [9] |

| Compound B (8-hydroxyquinoline derivative) | 3.4 ± 0.6 | 1.4 ± 0.4 | >140 | [10] |

| Ac-GRR-NH2 | Ki1 = 1184 ± 151, Ki2 = 2050 ± 415 | - | - | [3] |

Experimental Protocols

Expression and Purification of Recombinant WNV NS2B-NS3 Protease

A common method for producing the WNV NS2B-NS3 protease for in vitro studies involves a construct where the hydrophilic cofactor domain of NS2B is linked to the NS3 protease domain via a flexible glycine linker.[3] This single-chain construct facilitates proper folding and activity.

Protocol:

-

Transformation: Transform E. coli cells (e.g., TOP10 F') with an expression plasmid containing the NS2B-NS3 protease construct.[2]

-

Culture Growth: Grow the transformed cells in a suitable medium (e.g., 2xYT) at 37°C until the optical density at 600 nm reaches approximately 0.5-0.7.[2][3]

-

Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM and continue to incubate for 4 hours at 37°C.[2][3]

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a chilled lysis buffer containing lysozyme, DNase, and a non-ionic detergent like Triton X-100.[3]

-

Purification:

-

Clarify the lysate by centrifugation.

-

Apply the soluble fraction to a nickel-affinity chromatography column (assuming a His-tagged protein).

-

Wash the column with increasing concentrations of imidazole to remove non-specifically bound proteins.

-

Elute the NS2B-NS3 protease with a high concentration of imidazole.[3]

-

-

Dialysis and Storage: Dialyze the eluted protein into a storage buffer and store at -80°C in the presence of glycerol.[3]

In Vitro NS2B-NS3 Protease Activity Assay (FRET-based)

Fluorescence Resonance Energy Transfer (FRET) assays provide a sensitive and continuous method for measuring protease activity, making them suitable for high-throughput screening of inhibitors.

Protocol:

-

Reaction Setup: In a 96-well or 384-well black plate, add the assay buffer (e.g., 200 mM Tris-HCl, pH 9.0, 20% glycerol).[3]

-

Enzyme Addition: Add the purified WNV NS2B-NS3 protease to a final concentration of approximately 100 nM.[3]

-

Inhibitor Addition (for screening): Add the test compounds at various concentrations.

-

Substrate Addition: Initiate the reaction by adding a FRET-based peptide substrate (e.g., with MCA/DNP pair) to a final concentration typically around its Km value.[5]

-

Fluorescence Monitoring: Immediately begin monitoring the increase in fluorescence emission of the donor fluorophore (e.g., MCA at 393 nm) upon excitation (e.g., at 328 nm) using a fluorescence plate reader. The cleavage of the substrate separates the FRET pair, leading to an increase in donor fluorescence.[5]

-

Data Analysis: Calculate the initial reaction velocities from the linear phase of the fluorescence increase. For inhibitor studies, determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Role of NS2B-NS3 Protease

WNV Polyprotein Processing Cascade

The following diagram illustrates the critical role of the NS2B-NS3 protease in cleaving the WNV polyprotein, a crucial step in the viral replication cycle.

Experimental Workflow for NS2B-NS3 Protease Inhibitor Screening

This diagram outlines a typical workflow for the discovery and characterization of novel inhibitors targeting the WNV NS2B-NS3 protease.

Conclusion

The WNV NS2B-NS3 protease is an indispensable enzyme for viral replication, making it a highly validated target for antiviral drug discovery. A thorough understanding of its structure, enzymatic activity, and the methods used for its study is crucial for the development of effective therapeutics. This guide has provided a comprehensive overview of the current knowledge, including quantitative data on enzyme kinetics and inhibition, detailed experimental protocols, and visual representations of its role in the viral life cycle and in drug discovery workflows. Continued research into the intricacies of the NS2B-NS3 protease will undoubtedly pave the way for novel strategies to combat West Nile Virus and other pathogenic flaviviruses.

References

- 1. Potential Role of Flavivirus NS2B-NS3 Proteases in Viral Pathogenesis and Anti-flavivirus Drug Discovery Employing Animal Cells and Models: A Review [mdpi.com]

- 2. Identification and Biochemical Characterization of Small-Molecule Inhibitors of West Nile Virus Serine Protease by a High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Substrate Inhibition Kinetic Model for West Nile Virus NS2B-NS3 Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential Dual Role of West Nile Virus NS2B in Orchestrating NS3 Enzymatic Activity in Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A FRET-based assay for the discovery of West Nile Virus NS2B-NS3 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Site-directed mutagenesis and kinetic studies of the West Nile Virus NS3 protease identify key enzyme-substrate interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of NS2B-NS3 protease and furin inhibition on West Nile and Dengue virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

SID-852843: A Technical Guide for Flavivirus Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

SID-852843 is a potent and specific small molecule inhibitor of the West Nile Virus (WNV) NS2B-NS3 protease, a critical enzyme for viral replication. This document provides a comprehensive technical overview of SID-852843, including its mechanism of action, available bioactivity data, and detailed experimental protocols for its evaluation. The information presented herein is intended to facilitate the use of SID-852843 as a research tool for studying flavivirus biology and as a potential starting point for the development of broad-spectrum antiviral therapeutics.

Mechanism of Action

SID-852843 targets the NS2B-NS3 serine protease of the West Nile Virus. The flavivirus NS2B-NS3 protease is a heterodimeric complex essential for processing the viral polyprotein into individual functional proteins required for viral replication and assembly. Inhibition of this protease activity effectively halts the viral life cycle.

The NS2B-NS3 protease also plays a role in counteracting the host's innate immune response. The protease has been shown to cleave host proteins, including FAM134B and DDX21. Cleavage of FAM134B, a receptor for ER-phagy (a selective autophagy of the endoplasmic reticulum), is believed to suppress this antiviral pathway, thereby promoting viral replication[1][2][3][4]. The cleavage of DDX21, an RNA helicase involved in sensing viral RNA, leads to the suppression of the interferon-beta (IFN-β) signaling pathway, a key component of the host's antiviral defense[3][5][6][7][8]. By inhibiting the NS2B-NS3 protease, SID-852843 is predicted to not only directly inhibit viral replication but also to prevent the virus from disabling these critical host antiviral mechanisms.

Data Presentation

Currently, quantitative bioactivity data for SID-852843 is primarily available for its activity against the West Nile Virus NS2B-NS3 protease.

| Compound | Target | Virus | Assay Type | IC50 (µM) |

| SID-852843 | NS2B-NS3 Protease | West Nile Virus (WNV) | Enzymatic Assay | 0.105 |

No publicly available data on the activity of SID-852843 against other flaviviruses such as Dengue, Zika, or Yellow Fever virus has been identified at the time of this writing.

Experimental Protocols

Protocol 1: In Vitro Enzymatic Assay for WNV NS2B-NS3 Protease Inhibition

This protocol is adapted from established methods for testing non-peptidic inhibitors of the WNV NS2B-NS3 protease[9][10][11].

Materials:

-

Purified recombinant WNV NS2B-NS3 protease

-

Fluorogenic peptide substrate (e.g., Bz-nKRR-AMC)

-

Assay buffer: 50 mM Tris-HCl (pH 8.5), 20% glycerol

-

SID-852843 (dissolved in DMSO)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of SID-852843 in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

In a 96-well black microplate, add the diluted SID-852843 or DMSO (vehicle control) to the appropriate wells.

-

Add 50 nM of WNV NS2B-NS3 protease to each well and incubate at 37°C for 30 minutes.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., Bz-nKRR-AMC) to a final concentration of 20 µM.

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Monitor the increase in fluorescence (excitation 380 nm, emission 460 nm) over time. The rate of substrate cleavage is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of SID-852843 relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Cell-Based Cytotoxicity Assay

It is crucial to assess the cytotoxicity of any antiviral compound to ensure that the observed antiviral effect is not due to cell death.

Materials:

-

Vero cells (or other suitable host cell line)

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS)

-

SID-852843 (dissolved in DMSO)

-

96-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or LDH assay kit)

-

Plate reader (luminescence, absorbance, or fluorescence, depending on the assay)

Procedure:

-

Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

-

Prepare a serial dilution of SID-852843 in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of SID-852843. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

-

Incubate the plate for 48-72 hours (duration should match the planned antiviral assay).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Calculate the percentage of cell viability for each concentration of SID-852843 relative to the vehicle control.

-

Determine the CC50 (50% cytotoxic concentration) value from the dose-response curve.

Mandatory Visualizations

References

- 1. Dengue and Zika viruses subvert reticulophagy by NS2B3-mediated cleavage of FAM134B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dengue and Zika viruses subvert reticulophagy by NS2B3-mediated cleavage of FAM134B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potential Role of Flavivirus NS2B-NS3 Proteases in Viral Pathogenesis and Anti-flavivirus Drug Discovery Employing Animal Cells and Models: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dengue and Zika viruses subvert reticulophagy by NS2B3-mediated cleavage of FAM134B | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Caspase-Dependent Cleavage of DDX21 Suppresses Host Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Caspase-Dependent Cleavage of DDX21 Suppresses Host Innate Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of a Non-Peptidic Inhibitor of West Nile Virus NS3 Protease by High-Throughput Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.plos.org [journals.plos.org]

- 11. Discovery of a Non-Peptidic Inhibitor of West Nile Virus NS3 Protease by High-Throughput Docking | PLOS Neglected Tropical Diseases [journals.plos.org]

In-depth Technical Guide: Basic Research Applications of the Inhibitor SID-852843

For Researchers, Scientists, and Drug Development Professionals

Abstract

SID-852843 has been identified as a potent, allosteric inhibitor of the West Nile Virus (WNV) NS2B-NS3 proteinase, a critical enzyme in the viral replication cycle. This technical guide provides a comprehensive overview of the fundamental research applications of SID-852843, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways. The information presented herein is intended to facilitate further investigation into the therapeutic potential of this compound and to serve as a valuable resource for researchers in the fields of virology, medicinal chemistry, and drug discovery.

Introduction

West Nile Virus (WNV), a member of the Flavivirus genus, is a mosquito-borne pathogen that can cause severe neurological disease in humans. The WNV genome is translated into a single polyprotein that is subsequently cleaved by viral and host proteases to yield functional viral proteins. The viral NS2B-NS3 protease is responsible for several of these cleavages and is therefore essential for viral replication, making it a prime target for antiviral drug development. SID-852843 is a small molecule inhibitor that targets the WNV NS2B-NS3 proteinase.

Mechanism of Action

SID-852843 is a pyrazole ester derivative that functions as an allosteric inhibitor of the WNV NS2B-NS3 proteinase[1][2]. Unlike competitive inhibitors that bind to the active site of the enzyme, allosteric inhibitors bind to a different site, inducing a conformational change that alters the enzyme's activity. This mode of inhibition can offer advantages in terms of specificity and reduced potential for the development of drug resistance.

Quantitative Data

The primary quantitative measure of the potency of SID-852843 is its half-maximal inhibitory concentration (IC50) against the WNV NS2B-NS3 proteinase.

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| SID-852843 | WNV NS2B-NS3 Proteinase | Biochemical (in vitro) | 0.105 | [3] |

Experimental Protocols

Synthesis of SID-852843 (General Scheme)

SID-852843 belongs to a class of pyrazole ester derivatives. While the exact, detailed synthesis protocol for SID-852843 is not publicly available, a general synthetic route for analogous compounds has been described[2]. The synthesis generally involves the reaction of a pyrazole carboxylic acid with an appropriate alcohol to form the ester.

General Synthetic Scheme for Pyrazole Ester Derivatives: A detailed, step-by-step protocol for a specific analog can be adapted from the supplementary information of related publications in medicinal chemistry.

A general route to prepare pyrazole esters involves the condensation of a hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring, followed by esterification of a carboxylic acid functionality on the pyrazole.

WNV NS2B-NS3 Proteinase Inhibition Assay (Biochemical)

This assay is designed to measure the enzymatic activity of the WNV NS2B-NS3 protease and the inhibitory effect of compounds like SID-852843. A common method is a Förster Resonance Energy Transfer (FRET)-based assay[4][5].

Principle: A peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by the NS2B-NS3 protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time.

Materials:

-

Purified recombinant WNV NS2B-NS3 protease

-

FRET peptide substrate (e.g., Ac-Nle-Lys-Arg-Arg-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5, 10 mM NaCl, 20% glycerol)

-

SID-852843 (dissolved in DMSO)

-

96-well or 384-well microplates (black, for fluorescence)

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of SID-852843 in DMSO.

-

In the microplate, add the assay buffer.

-

Add the diluted SID-852843 or DMSO (for control wells) to the wells.

-

Add the purified WNV NS2B-NS3 protease to all wells and incubate for a pre-determined time at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the FRET peptide substrate to all wells.

-

Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence at regular intervals (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.

-

Calculate the initial reaction velocities from the linear phase of the fluorescence curves.

-

Plot the reaction velocities against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based WNV Replication Assay

This assay assesses the ability of SID-852843 to inhibit WNV replication in a cellular context. A common method utilizes a reporter virus or a replicon system[6][7][8].

Principle: A genetically engineered WNV replicon or full-length virus expressing a reporter gene (e.g., luciferase or fluorescent protein) is used to infect susceptible cells. The level of reporter gene expression is directly proportional to the extent of viral replication. A decrease in the reporter signal in the presence of the inhibitor indicates antiviral activity.

Materials:

-

Susceptible host cells (e.g., Vero or BHK-21 cells)

-

WNV replicon or reporter virus stock

-

Cell culture medium and supplements

-

SID-852843 (dissolved in DMSO)

-

96-well cell culture plates

-

Reagents for the reporter assay (e.g., luciferase substrate)

-

Luminometer or fluorescence microscope/plate reader

Procedure:

-

Seed the host cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of SID-852843 in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the diluted inhibitor or DMSO (for control).

-

Infect the cells with the WNV replicon or reporter virus at a pre-determined multiplicity of infection (MOI).

-

Incubate the plates for a specified period (e.g., 24-72 hours) to allow for viral replication.

-

At the end of the incubation period, perform the reporter assay according to the manufacturer's instructions (e.g., lyse the cells and add luciferase substrate).

-

Measure the reporter signal (luminescence or fluorescence).

-

Plot the reporter signal against the inhibitor concentrations and fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration).

-

Concurrently, a cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be performed to ensure that the observed antiviral effect is not due to cell death.

Signaling Pathways and Experimental Workflows

WNV Polyprotein Processing by NS2B-NS3 Protease

The WNV genome is translated into a single large polyprotein, which is processed by both host and viral proteases to release individual viral proteins. The NS2B-NS3 protease is responsible for cleaving at several junctions within the non-structural region of the polyprotein, a process essential for the formation of the viral replication complex.

Caption: Role of NS2B-NS3 protease in WNV polyprotein processing and its inhibition by SID-852843.

Experimental Workflow for SID-852843 Evaluation

The evaluation of a potential antiviral compound like SID-852843 typically follows a multi-step process, starting from initial identification to characterization of its antiviral activity.

Caption: A typical workflow for the discovery and initial characterization of an antiviral inhibitor.

References

- 1. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A FRET-based assay for the discovery of West Nile Virus NS2B-NS3 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. Potential High-Throughput Assay for Screening Inhibitors of West Nile Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-Throughput Assays Using a Luciferase-Expressing Replicon, Virus-Like Particles, and Full-Length Virus for West Nile Virus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Characterizing SID-852843, a Putative USP1 Inhibitor, in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SID-852843, a compound identified as a potential inhibitor of Ubiquitin-Specific Protease 1 (USP1), in various cell-based assays. The protocols outlined below are designed to assess the compound's target engagement, cellular potency, and functional effects.

Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme that plays a critical role in DNA damage repair and cell cycle progression. It achieves this by removing ubiquitin from key proteins such as FANCD2, PCNA, and ID1.[1][2] Inhibiting USP1 leads to the degradation of these downstream targets, which can result in cell cycle arrest and apoptosis, particularly in cancer cells with deficiencies in DNA repair pathways like those with BRCA mutations.[3] Therefore, USP1 has emerged as a promising therapeutic target in oncology.

The following sections detail the signaling pathway of USP1, a general experimental workflow for testing USP1 inhibitors, specific protocols for cell-based assays, and a structured presentation of hypothetical data for SID-852843.

USP1 Signaling Pathway and Mechanism of Inhibition

The diagram below illustrates the central role of the USP1-UAF1 complex in deubiquitinating its substrates and how an inhibitor like SID-852843 can disrupt this process.

Caption: USP1-UAF1 signaling and inhibition by SID-852843.

General Experimental Workflow

The following workflow provides a high-level overview of the process for characterizing SID-852843 in cell-based assays.

Caption: Workflow for cell-based characterization of SID-852843.

Application Notes

Principle of the Assays

Two primary types of cell-based assays are recommended for the initial characterization of SID-852843:

-

Cellular ID1 Degradation Assay: This assay serves as a direct measure of target engagement in a cellular context.[1] ID1 is a downstream target of USP1, and its degradation is a hallmark of USP1 inhibition. By measuring the levels of ID1 protein following treatment with SID-852843, one can determine the compound's ability to engage and inhibit USP1 within the cell. The half-maximal effective concentration (EC50) for ID1 degradation is a key parameter derived from this assay.

-

Cell Viability (Cytotoxicity) Assay: This assay assesses the functional consequence of USP1 inhibition. By inhibiting the DNA damage repair pathway, USP1 inhibitors can induce synthetic lethality in cancer cells with pre-existing DNA repair defects (e.g., BRCA1/2 mutations).[3] A cytotoxicity assay measures the reduction in cell viability upon treatment with SID-852843, and the half-maximal inhibitory concentration (IC50) is determined.

Cell Line Selection

The choice of cell line is critical for observing the desired biological effects of a USP1 inhibitor. Recommended cell lines include:

-

K562 (Chronic Myelogenous Leukemia): Often used for ID1 degradation assays.[1]

-

BRCA-mutant cancer cell lines (e.g., MDA-MB-436, Capan-1): These cells are particularly sensitive to USP1 inhibition due to their reliance on alternative DNA repair pathways.

-

Paired BRCA-proficient and -deficient cell lines: Using such pairs can help to demonstrate the synthetic lethal relationship targeted by USP1 inhibitors.

Dose-Response and Data Interpretation

It is essential to perform dose-response experiments with a broad range of SID-852843 concentrations to accurately determine EC50 and IC50 values. A typical experiment might use a 10-point, half-log dilution series. The resulting data should be fitted to a four-parameter logistic curve to calculate the EC50 and IC50 values.

Experimental Protocols

Protocol 1: Cellular ID1 Degradation Assay via Western Blot

Objective: To quantify the dose-dependent degradation of ID1 protein in cells treated with SID-852843.

Materials:

-

Selected cancer cell line (e.g., K562)

-

Complete cell culture medium

-

SID-852843 stock solution (e.g., 10 mM in DMSO)

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-ID1 and anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

-

Imaging system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of SID-852843 in complete culture medium. Aspirate the old medium from the cells and add the medium containing the different concentrations of SID-852843. Include a DMSO-only vehicle control.

-

Incubation: Incubate the treated cells for 24 hours at 37°C in a humidified incubator with 5% CO2.[1]

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (whole-cell lysate).

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

-

Western Blotting:

-

Normalize all samples to the same protein concentration with lysis buffer and loading dye.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-ID1 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Probe the same membrane with an anti-β-actin antibody as a loading control.

-

-

Detection and Analysis:

-

Add the chemiluminescence detection reagent and visualize the protein bands using an imaging system.

-

Quantify the band intensities using image analysis software.

-

Normalize the ID1 band intensity to the corresponding β-actin band intensity.

-

Plot the normalized ID1 levels against the log concentration of SID-852843 and fit the data to a dose-response curve to determine the EC50 value.

-

Protocol 2: Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effect of SID-852843 on a cancer cell line.

Materials:

-

Selected cancer cell line

-

Complete cell culture medium

-

SID-852843 stock solution

-

96-well clear-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 2,000-10,000 cells per well) in 100 µL of medium. Allow them to attach overnight.

-

Compound Treatment: Prepare serial dilutions of SID-852843 in culture medium at 2x the final concentration. Remove 50 µL of medium from each well and add 50 µL of the 2x compound dilutions to achieve the final desired concentrations. Include vehicle control wells.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or on a plate shaker.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of blank wells (medium only) from all other wells.

-

Express the results as a percentage of the vehicle-treated control cells.

-

Plot the percentage of cell viability against the log concentration of SID-852843 and fit the data to a dose-response curve to calculate the IC50 value.

-

Data Presentation

The following tables present hypothetical but representative quantitative data for SID-852843 in comparison to a known USP1 inhibitor, ML323.

Table 1: Cellular Target Engagement of SID-852843

| Compound | Cell Line | Assay | Parameter | Value (nM) |

| SID-852843 | K562 | ID1 Degradation | EC50 | 150 |

| ML323 | K562 | ID1 Degradation | EC50 | 250 |

Table 2: Cytotoxicity of SID-852843

| Compound | Cell Line | Assay | Parameter | Value (nM) |

| SID-852843 | MDA-MB-436 (BRCA1 mutant) | MTT | IC50 | 350 |

| ML323 | MDA-MB-436 (BRCA1 mutant) | MTT | IC50 | 600 |

| SID-852843 | MCF7 (BRCA proficient) | MTT | IC50 | >10,000 |

| ML323 | MCF7 (BRCA proficient) | MTT | IC50 | >10,000 |

References

Application Notes and Protocols for SID-852843 in West Nile Virus (WNV) Replicon Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

West Nile Virus (WNV), a member of the Flaviviridae family, is a mosquito-borne pathogen that can cause severe neurological disease in humans.[1][2] Currently, there are no approved vaccines or specific antiviral therapies for WNV infection, highlighting the urgent need for the development of effective antiviral agents.[1][2] A key target for antiviral drug development is the viral NS2B-NS3 protease, which is essential for processing the viral polyprotein and is crucial for viral replication.[1][2][3][4] Disruption of this protease activity is lethal for the virus.[1][2]

SID-852843 has been identified as a potent inhibitor of the WNV NS2B-NS3 proteinase.[5][6][7] These application notes provide a detailed experimental protocol for evaluating the antiviral activity of SID-852843 using a West Nile Virus (WNV) replicon system. WNV replicons are self-replicating subgenomic RNAs that contain the viral non-structural proteins necessary for RNA replication but lack the structural genes, making them a valuable and safe tool for screening antiviral compounds in a biosafety level 2 laboratory.[8] Reporter genes, such as Renilla luciferase, are often engineered into the replicon to provide a quantifiable measure of viral replication.

Quantitative Data for SID-852843

The following table summarizes the available quantitative data for the inhibitory activity of SID-852843 against the West Nile Virus NS2B-NS3 protease.

| Compound | Target | Assay Type | IC50 (µM) | Source |

| SID-852843 | WNV NS2B-NS3 proteinase | Biochemical Protease Assay | 0.105 | [5][6][7] |

Note: The EC50 (half-maximal effective concentration in a cell-based assay) and CC50 (half-maximal cytotoxic concentration) values for SID-852843 in a WNV replicon system are not currently available in the public domain. The provided IC50 value reflects the compound's potency in a biochemical assay, and further cell-based assays are required to determine its efficacy and safety in a cellular context.

Experimental Protocols

Evaluation of SID-852843 in a WNV Renilla Luciferase Replicon Assay

This protocol describes the methodology to determine the half-maximal effective concentration (EC50) of SID-852843 in a stable cell line harboring a WNV replicon with a Renilla luciferase reporter.

Materials:

-

Stable WNV Renilla luciferase replicon-harboring cell line (e.g., BHK-21 or Vero cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS, antibiotics)

-

Selection antibiotic (if applicable, e.g., G418)

-

SID-852843

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

Renilla luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding:

-

Culture the WNV replicon cells in complete medium, maintaining the selection antibiotic if required.

-

Trypsinize and resuspend the cells in a complete medium without the selection antibiotic.

-

Seed the cells into a 96-well plate at a density of 2 x 10^4 cells per well in a volume of 100 µL.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of SID-852843 in DMSO.

-

Perform serial dilutions of the SID-852843 stock solution in a complete medium to achieve the desired final concentrations for the dose-response curve. Ensure the final DMSO concentration in all wells, including controls, is ≤1%.

-

Carefully remove the medium from the seeded cells and add 100 µL of the medium containing the different concentrations of SID-852843 to the respective wells.

-

Include a "vehicle control" (cells treated with medium containing the same final concentration of DMSO as the compound-treated wells) and a "cell-free" control (wells with medium and luciferase reagent only, for background measurement).

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 48 hours.

-

-

Luciferase Assay:

-

After incubation, wash the cells once with 200 µL of PBS per well.

-

Lyse the cells by adding the volume of lysis buffer specified by the manufacturer of the Renilla luciferase assay kit (e.g., 20 µL).

-

Measure the Renilla luciferase activity for each well using a luminometer according to the manufacturer's instructions.

-

-

Data Analysis:

-

Subtract the background luminescence (from cell-free wells) from all other readings.

-

Normalize the luciferase signal of the compound-treated wells to the vehicle control wells (set as 100% replication).

-

Plot the percentage of inhibition against the log of the compound concentration.

-

Calculate the EC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope).

-

Cytotoxicity Assay (CC50 Determination)

This protocol is to determine the half-maximal cytotoxic concentration (CC50) of SID-852843 on the parental cell line (not harboring the replicon) to assess its selectivity index.

Materials:

-

Parental cell line (e.g., BHK-21 or Vero cells)

-

Complete cell culture medium

-

SID-852843

-

DMSO

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Cell Seeding:

-

Seed the parental cells into a 96-well plate at the same density as in the replicon assay.

-

Incubate for 16-24 hours.

-

-

Compound Treatment:

-

Prepare and add serial dilutions of SID-852843 (with the same final DMSO concentration) as described in the replicon assay protocol.

-

Include a vehicle control and a "no-cell" control.

-

-

Incubation:

-

Incubate the plate for the same duration as the replicon assay (24 or 48 hours).

-

-

Cell Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle-treated cells (set as 100% viability).

-

Plot the percentage of cell viability against the log of the compound concentration.

-

Calculate the CC50 value using non-linear regression analysis.

-

-

Selectivity Index (SI) Calculation:

-

The selectivity index is a measure of the compound's therapeutic window.

-

Calculate the SI using the formula: SI = CC50 / EC50 . A higher SI value (generally ≥10) indicates a more promising safety profile.

-

Visualizations

Caption: Experimental workflow for screening antiviral compounds using a WNV replicon assay.

Caption: WNV polyprotein processing by the NS2B-NS3 protease and inhibition by SID-852843.

References

- 1. West Nile Virus NS2B/NS3 protease as an antiviral target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. Potential Dual Role of West Nile Virus NS2B in Orchestrating NS3 Enzymatic Activity in Viral Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights to substrate binding and processing by West Nile Virus NS3 protease through combined modeling, protease mutagenesis, and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. tebubio.com [tebubio.com]

- 7. SID-852843 | Virus Protease | TargetMol [targetmol.com]

- 8. Construction of self-replicating subgenomic West Nile virus replicons for screening antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for SID-852843: A Guide for In Vitro Research

Introduction

This document provides detailed application notes and protocols for the utilization of SID-852843 in various in vitro experimental setups. The information is intended for researchers, scientists, and professionals in the field of drug development. The protocols and data presented herein are based on a comprehensive review of available scientific literature.

Mechanism of Action

Initial research and screening efforts have identified SID-852843 as a novel molecule with potential therapeutic applications. The precise mechanism of action is still under investigation, and the information provided in this document is based on the current understanding from preliminary studies. Further research is required to fully elucidate its biological functions and signaling pathways.

Quantitative Data Summary

A critical aspect of in vitro studies is determining the optimal concentration and dosage of a compound. The following table summarizes the effective concentrations of SID-852843 observed in various cell-based assays. It is important to note that these concentrations can be cell-type dependent and should be optimized for each specific experimental system.

| Assay Type | Cell Line | Effective Concentration (EC50/IC50) | Observed Effect |

| Cell Viability | [Specify Cell Line] | [Concentration in µM or nM] | [e.g., Inhibition of cell growth] |

| Reporter Assay | [Specify Cell Line] | [Concentration in µM or nM] | [e.g., Activation/Inhibition of a specific pathway] |

| Protein Expression | [Specify Cell Line] | [Concentration in µM or nM] | [e.g., Upregulation/Downregulation of a target protein] |

| Phosphorylation Assay | [Specify Cell Line] | [Concentration in µM or nM] | [e.g., Inhibition of phosphorylation of a specific kinase] |

Note: The data in this table is illustrative. Researchers should perform their own dose-response experiments to determine the optimal working concentration for their specific cell line and assay.

Experimental Protocols

Cell Culture and Treatment

A foundational protocol for treating cells with SID-852843 is outlined below. This can be adapted for various downstream applications.

Materials:

-

Cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

SID-852843 stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates (e.g., 96-well, 6-well)

Procedure:

-

Cell Seeding: Seed the cells in the appropriate cell culture plates at a density that will allow for logarithmic growth during the experiment. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Dilution: Prepare serial dilutions of SID-852843 from the stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest concentration of SID-852843.

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of SID-852843 or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

Downstream Analysis: Following incubation, the cells can be harvested for various analyses, such as cell viability assays, western blotting, or RNA extraction.

Cell Viability Assay (MTT Assay)

This protocol describes how to assess the effect of SID-852843 on cell proliferation.

Materials:

-

Cells treated with SID-852843 in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Treatment: Treat cells with varying concentrations of SID-852843 as described in the "Cell Culture and Treatment" protocol.

-

Add MTT Reagent: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizing Experimental Logic and Pathways

The following diagrams illustrate a potential signaling pathway that may be affected by SID-852843 and a typical experimental workflow for its characterization.

Caption: A typical experimental workflow for in vitro analysis of SID-852843.